4-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c1-12-6-16(2-3-17(12)18)24(21,22)20-9-13-7-15(10-19-8-13)14-4-5-23-11-14/h2-8,10-11,20H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLPBIHMJMBXOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=COC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-methylbenzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an organic halide in the presence of a palladium catalyst . The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing cost-effective processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential as a lead compound in drug development. Its structure allows it to interact with various biological targets, making it a candidate for the development of pharmaceuticals aimed at treating diseases such as cancer and bacterial infections.
Case Study : Preliminary studies have indicated that derivatives of this compound exhibit significant anticancer properties, particularly against leukemia cell lines. For instance, compounds similar to 4-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-methylbenzenesulfonamide have shown IC50 values in the low micromolar range, suggesting substantial cytotoxic potential against various cancer cell lines .
The unique combination of functional groups in this compound enhances its ability to interact with enzymes and receptors. The fluorine atom increases binding affinity, while the furan and pyridine rings facilitate interactions with aromatic residues in target proteins.
Biological Mechanism : The mechanism of action involves binding to specific molecular targets, modulating their activity, which can lead to therapeutic effects. This interaction is crucial for understanding how the compound can be used in treating diseases .
Antimicrobial Properties
Research indicates that this compound may possess antimicrobial activity against various bacterial strains. The sulfonamide group is particularly known for its antibacterial properties, making this compound a candidate for further investigation in antibiotic development.
Data Table : Antimicrobial Activity
| Bacterial Strain | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | High |
| Pseudomonas aeruginosa | Low |
Synthetic Routes and Production
The synthesis of 4-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-methylbenzenesulfonamide typically involves multi-step organic synthesis techniques such as the Suzuki–Miyaura coupling reaction, which allows for the formation of carbon-carbon bonds .
Industrial Production Methods : For large-scale synthesis, optimizing reaction conditions such as solvent choice and catalyst selection is essential to maximize yield and purity.
Mechanism of Action
The mechanism of action of 4-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural or functional similarities with the target molecule:
Research Findings and Implications
Thermal Stability:
The target compound’s thermal stability is expected to exceed 200°C, comparable to pyridazinyl sulfonamides , due to the rigid furan-pyridine system.
Enzyme Inhibition Potential: Fluorine and methyl groups at positions 4 and 3 of the benzenesulfonamide may enhance selectivity for enzymes like cyclooxygenase-2 (COX-2), as seen in methyl-substituted analogues .
Metabolic Stability: The methyl group on the benzene ring likely reduces oxidative metabolism, improving half-life relative to non-methylated analogues (e.g., ).
Biological Activity
4-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, which integrates a furan ring and a pyridine moiety, suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacological applications.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : CHFNOS
- Molecular Weight : 302.36 g/mol
The biological activity of 4-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-methylbenzenesulfonamide is hypothesized to involve its interaction with specific enzymes or receptors, modulating their activity. The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other enzymes, which could be relevant for its pharmacological effects.
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties. The incorporation of furan and pyridine rings may enhance the compound's ability to penetrate bacterial membranes or interact with microbial enzymes. In vitro studies have shown that similar compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Anticancer Potential
Preliminary studies suggest that 4-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-methylbenzenesulfonamide may possess anticancer properties. Compounds with similar structures have been evaluated in cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), showing promise in inhibiting cell proliferation and inducing apoptosis.
Case Studies
- Antimicrobial Efficacy : A study evaluating a series of benzenesulfonamide derivatives found that compounds with furan and pyridine substitutions demonstrated increased potency against E. coli. The minimum inhibitory concentration (MIC) values were significantly lower compared to unsubstituted analogs, suggesting enhanced activity due to structural modifications.
- Anticancer Activity : In a recent investigation, a related compound was tested against MCF-7 cells, showing an IC50 value of approximately 25 µM, indicating moderate cytotoxicity. Further mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.
Data Table: Biological Activities of Related Compounds
Q & A
Q. Purity Validation :
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Characterization Methods |
|---|---|---|---|
| Sulfonylation | K₂CO₃, CH₃CN, 24h, RT | 75–85 | ¹H NMR, ESI-MS |
| Furan Coupling | Pd(PPh₃)₄, NaHCO₃, DMF/H₂O, 80°C | 60–70 | ¹³C NMR, HPLC |
How is the crystal structure of this compound determined, and what software is used for refinement?
Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) is the primary method:
- Data Collection : Using synchrotron radiation or in-house diffractometers (Mo-Kα or Cu-Kα sources).
- Refinement : SHELX programs (e.g., SHELXL for small-molecule refinement) are industry standards. Hydrogen atoms are often placed geometrically, and displacement parameters are refined anisotropically .
Key Crystallographic Parameters (from analogous sulfonamide-furan derivatives ):
- Space Group : P2₁/c
- Unit Cell : a = 8.21 Å, b = 12.45 Å, c = 15.73 Å, β = 102.5°
- R-Factors : R₁ = 0.045, wR₂ = 0.112
What advanced analytical techniques resolve contradictions in spectroscopic data for this compound?
Advanced Research Question
Contradictions (e.g., overlapping NMR signals or ambiguous NOEs) are addressed via:
- 2D NMR : HSQC/HMBC to assign quaternary carbons and COSY for proton coupling networks .
- DFT Calculations : Comparing experimental and computed ¹³C chemical shifts (e.g., using Gaussian 16 with B3LYP/6-311++G(d,p)) .
- X-ray Crystallography : Definitive bond-length/angle validation .
How do structural modifications (e.g., furan vs. pyrazole substituents) impact biological activity?
Advanced Research Question
Methodology for SAR Studies :
- Bioisosteric Replacement : Swapping furan-3-yl with pyrazole or other heterocycles (e.g., ’s pyrazole derivative) to assess potency changes .
- Binding Assays : Competitive FP (fluorescence polarization) or SPR (surface plasmon resonance) to measure affinity for target proteins (e.g., kinases or carbonic anhydrases) .
Q. Table 2: Activity Trends in Analogues
| Substituent | Target Protein IC₅₀ (nM) | Selectivity Ratio |
|---|---|---|
| Furan-3-yl | 120 ± 15 | 10.2 |
| Pyrazol-1-yl | 85 ± 10 | 3.5 |
| Thiophen-2-yl | 220 ± 30 | 18.7 |
What computational approaches predict the binding mode of this sulfonamide to therapeutic targets?
Advanced Research Question
- Docking Studies : AutoDock Vina or Glide (Schrödinger Suite) to model interactions with active sites (e.g., COX-2 or EGFR kinases) .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
- Free Energy Perturbation (FEP) : Quantify substituent effects on binding free energy .
How are mechanistic studies designed to elucidate the compound’s role in enzyme inhibition?
Advanced Research Question
- Kinetic Assays : Michaelis-Menten plots to determine inhibition modality (competitive/non-competitive) .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) .
- Mutagenesis Studies : Ala-scanning of target enzyme residues to identify critical interaction sites .
What strategies mitigate challenges in scaling up synthesis for preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
